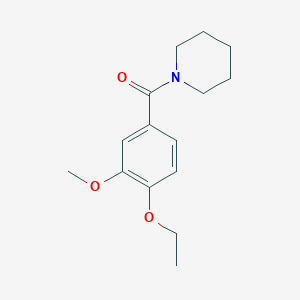
3,5-dimethyl-N-4H-1,2,4-triazol-3-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-N-4H-1,2,4-triazol-3-ylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMH-1 and is a selective inhibitor of bone morphogenetic protein (BMP) signaling. The BMP signaling pathway plays a crucial role in various processes, including embryonic development, tissue regeneration, and bone formation. The inhibition of this pathway can have significant implications in the treatment of various diseases.
Mécanisme D'action
DMH-1 inhibits the BMP signaling pathway by binding to the BMP receptor and preventing the activation of downstream signaling molecules. This results in the inhibition of cell proliferation and the induction of cell differentiation.
Biochemical and Physiological Effects:
DMH-1 has been shown to have various biochemical and physiological effects. In addition to its role in inhibiting cancer cell growth and promoting stem cell differentiation, DMH-1 has also been found to regulate glucose metabolism and insulin sensitivity. It has also been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMH-1 in lab experiments include its selectivity for the BMP signaling pathway, its ability to inhibit cancer cell growth, and its potential applications in stem cell research. However, DMH-1 also has limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
Orientations Futures
There are various future directions for research involving DMH-1. One potential area of research is the development of more selective inhibitors of the BMP signaling pathway. Another area of research is the investigation of DMH-1's potential applications in the treatment of bone-related diseases. Additionally, further research is needed to fully understand the mechanisms of action of DMH-1 and its potential toxicity.
Méthodes De Synthèse
The synthesis of DMH-1 involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-bromo-2-fluorobenzonitrile in the presence of a palladium catalyst. The resulting product is then reacted with hydrazine hydrate and acetic acid to yield DMH-1.
Applications De Recherche Scientifique
DMH-1 has been extensively studied for its potential applications in various fields. It has been shown to inhibit the growth of cancer cells by blocking the BMP signaling pathway. In addition, DMH-1 has been found to promote the differentiation of stem cells into bone cells, which could have implications in the treatment of bone-related diseases such as osteoporosis.
Propriétés
IUPAC Name |
3,5-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-3-8(2)5-9(4-7)10(16)14-11-12-6-13-15-11/h3-6H,1-2H3,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWRNFWPIIVZFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NC=NN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5847591.png)
![N-[(5-nitro-1H-1,2,3-benzotriazol-1-yl)methyl]-4-phenyl-1,2,5-oxadiazol-3-amine](/img/structure/B5847601.png)

![5-(2-hydroxyethyl)-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5847615.png)
![3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5847616.png)

![4-bromo-N'-[4-(1,4-dioxan-2-ylmethoxy)benzylidene]benzohydrazide](/img/structure/B5847630.png)
![N-methyl-N-[4-({[(3-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5847640.png)

![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide](/img/structure/B5847647.png)
![7,7-dimethyl-1,2-diphenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5847655.png)

